N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Applications
One study focused on the design, synthesis, and biological evaluation of novel 1H-3-Indolyl derivatives, including compounds with a structural resemblance to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, to investigate their potential activities as antioxidants. These derivatives were tested for their efficiency against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)) as potent antioxidants. The study highlighted the significant antioxidant activity of these compounds, suggesting their potential application in medicinal chemistry for optimizing superior antioxidant lead compounds (Aziz et al., 2021).
Ocular Carbonic Anhydrase Inhibition
Another research avenue explored derivatives of benzo[b]thiophene-2-sulfonamide for their utility as topically active inhibitors of ocular carbonic anhydrase, aiming at the treatment of glaucoma. This study presented compounds with promising ocular hypotensive activity, which were selected for clinical evaluation, indicating their significance in developing treatments for glaucoma (Graham et al., 1989).
Antimicrobial Applications
Research on the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moiety revealed compounds that demonstrated good inhibitors of lipoxygenase but also showed moderate inhibitory activity against various enzymes and significant antibacterial properties. This study underscores the potential of such compounds in the development of new antimicrobial agents (Irshad et al., 2016).
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds and binds with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific mode of action would depend on the particular target and the nature of the interaction.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Given the wide range of activities associated with indole derivatives, it’s likely that multiple biochemical pathways could be affected .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For indole derivatives, these effects could potentially include the inhibition of viral replication, reduction of inflammation, killing of cancer cells, and other effects associated with the biological activities mentioned above .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c25-30(26,17-7-8-20-21(14-17)28-12-11-27-20)23-15-19(22-6-3-13-29-22)24-10-9-16-4-1-2-5-18(16)24/h1-8,13-14,19,23H,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDIXZXBWHDJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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